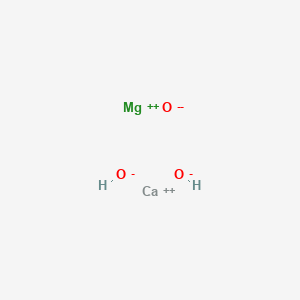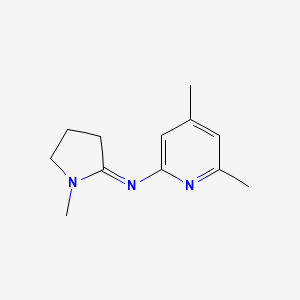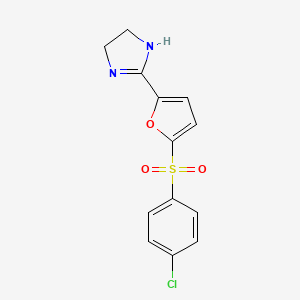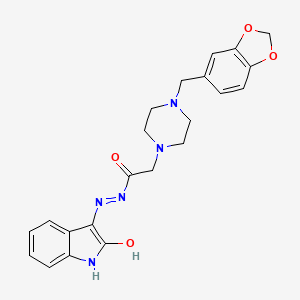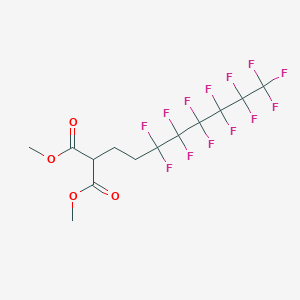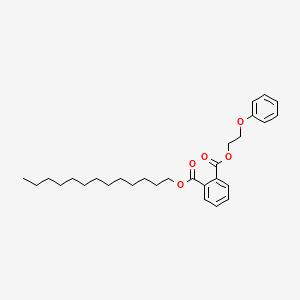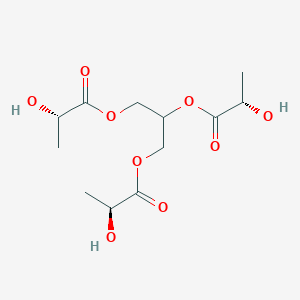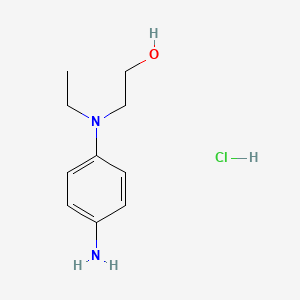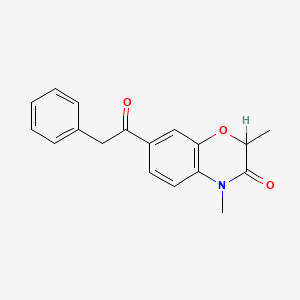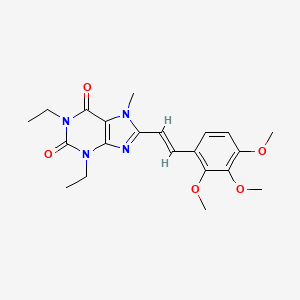
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring fused with a phthalazine moiety, and it is substituted with a 3,4-dimethoxyphenyl group and an ethoxy group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves the cyclization of the triazole intermediate with phthalic anhydride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
化学反应分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the ethoxy group.
科学研究应用
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
作用机制
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- involves its interaction with specific molecular targets. In medicinal applications, the compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, the compound’s ability to intercalate with DNA contributes to its anticancer activity by disrupting DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system, which includes a thiadiazine moiety instead of a phthalazine moiety.
1,2,4-Triazolo(4,3-a)quinoxalines: These compounds have a quinoxaline ring fused with the triazole ring, offering different biological activities and applications.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is unique due to its specific substitution pattern and the presence of both a phthalazine and a triazole ring. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities compared to similar compounds.
属性
CAS 编号 |
87540-49-6 |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H18N4O3/c1-4-26-19-14-8-6-5-7-13(14)18-21-20-17(23(18)22-19)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3 |
InChI 键 |
OHNXXAVUGGTUCJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


